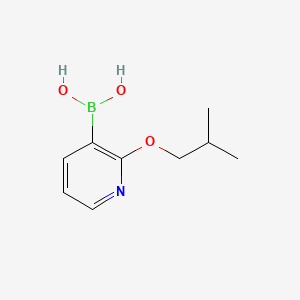

2-Isobutoxypyridine-3-boronic acid

Description

Properties

IUPAC Name |

[2-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-7(2)6-14-9-8(10(12)13)4-3-5-11-9/h3-5,7,12-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPOWUYMVMJUSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)OCC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681882 | |

| Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-95-4 | |

| Record name | B-[2-(2-Methylpropoxy)-3-pyridinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(2-Methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Isobutoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 2-Isobutoxypyridine-3-boronic acid. This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex molecular architectures. This document consolidates available data, provides detailed experimental protocols for analogous compounds, and offers insights into its safe handling and application.

Core Chemical Properties

2-Isobutoxypyridine-3-boronic acid is a pyridine-based organoboronic acid. Its chemical structure features an isobutoxy group at the 2-position and a boronic acid moiety at the 3-position of the pyridine ring.

| Property | Data | Source |

| Molecular Formula | C₉H₁₄BNO₃ | PubChem[1] |

| Molecular Weight | 195.03 g/mol | PubChem[1] |

| IUPAC Name | [2-(2-methylpropoxy)pyridin-3-yl]boronic acid | PubChem[1] |

| CAS Number | 1218790-95-4 | PubChem[1][2] |

| Appearance | Expected to be a white to off-white solid | General knowledge on boronic acids |

| Melting Point | 140-144 °C (for the analogous 2-methoxypyridine-3-boronic acid) | Sigma-Aldrich |

| Boiling Point | Data not available. Boronic acids often decompose at high temperatures. | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in nonpolar solvents like hexanes. | General knowledge on boronic acids |

Synthesis and Experimental Protocols

General Synthesis Pathway for 2-Alkoxypyridine-3-boronic Acids

Caption: General synthesis of 2-alkoxypyridine-3-boronic acids.

Detailed Experimental Protocol (Adapted for 2-Isobutoxypyridine-3-boronic acid)

Materials:

-

2-Isobutoxy-3-bromopyridine

-

Magnesium turnings

-

Lithium chloride (0.5 M solution in THF)

-

Diisobutylaluminium hydride (DIBAL-H) (1 M solution in toluene)

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Toluene

-

0.1 N Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Acetonitrile

-

Deionized water

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add magnesium turnings (1.2 equivalents).

-

Add a solution of lithium chloride in THF (1.25 equivalents) followed by a catalytic amount of DIBAL-H in toluene to activate the magnesium. Stir for 5 minutes at room temperature.

-

Add a solution of 2-isobutoxy-3-bromopyridine (1.0 equivalent) in anhydrous THF to the activated magnesium suspension.

-

Stir the reaction mixture at room temperature for 30 minutes to form the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trimethyl borate (2.0 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 0.1 N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of water and acetonitrile to yield 2-isobutoxypyridine-3-boronic acid.

Spectroscopic Characterization

Experimental spectroscopic data for 2-isobutoxypyridine-3-boronic acid is not widely published. The following sections provide predicted data based on the analysis of its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A key feature in the ¹³C NMR of boronic acids is that the carbon atom directly attached to the boron atom often shows a very broad signal or is not observed at all due to the quadrupolar relaxation of the boron nucleus.[4]

Predicted ¹H NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | dd | 1H | Pyridine H-6 |

| ~7.9 | dd | 1H | Pyridine H-4 |

| ~7.0 | dd | 1H | Pyridine H-5 |

| ~8.0 | br s | 2H | B(OH)₂ |

| ~4.1 | d | 2H | O-CH₂ |

| ~2.0 | m | 1H | CH(CH₃)₂ |

| ~1.0 | d | 6H | CH(CH₃)₂ |

Predicted ¹³C NMR (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 (ipso-alkoxy) |

| ~150 | C6 |

| ~140 | C4 |

| ~120 | C5 |

| ~110 | C3 (ipso-boron, may be broad or unobserved) |

| ~75 | O-CH₂ |

| ~28 | CH(CH₃)₂ |

| ~19 | CH(CH₃)₂ |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M+H)⁺: m/z = 196.11

-

Common Fragments: Loss of water (-18), loss of the isobutoxy group (-73). Boronic acids are also known to form cyclic anhydrides (boroxines) under certain conditions, which may be observed in the mass spectrum.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (from B(OH)₂) |

| 3100-3000 | C-H stretch (aromatic) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1380-1320 | B-O stretch |

| 1250-1200 | C-O stretch (alkoxy) |

Safety and Handling

Specific safety data for 2-isobutoxypyridine-3-boronic acid is not available. The following information is based on data for analogous alkoxy pyridine boronic acids and general knowledge of boronic acids.

Hazard Statements (based on similar compounds):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are often sensitive to moisture and can dehydrate to form boroxines. Storage at 2-8 °C is recommended.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Organic Synthesis

2-Isobutoxypyridine-3-boronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow of a Suzuki-Miyaura coupling reaction.

This reaction allows for the coupling of the 2-isobutoxypyridin-3-yl moiety with a variety of aryl or heteroaryl halides or triflates, providing access to a wide range of complex molecules for drug discovery and materials science.

References

A Comprehensive Technical Guide to the Synthesis of 2-Isobutoxypyridine-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 2-isobutoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is based on established and reliable methodologies for the preparation of substituted pyridinylboronic acids.[1] The proposed pathway involves a two-step sequence: first, the synthesis of a key intermediate, 3-bromo-2-isobutoxypyridine, followed by a lithium-halogen exchange and subsequent borylation.

This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the practical application of this synthesis.

Synthetic Strategy Overview

The synthesis of 2-isobutoxypyridine-3-boronic acid is most effectively achieved through a two-step process, starting from a commercially available dihalopyridine.

-

Step 1: Nucleophilic Aromatic Substitution. Synthesis of the precursor, 3-bromo-2-isobutoxypyridine, via the reaction of 3-bromo-2-chloropyridine with sodium isobutoxide. The isobutoxide nucleophile preferentially displaces the chloride at the 2-position, which is more activated towards nucleophilic attack.

-

Step 2: Halogen-Metal Exchange and Borylation. Conversion of 3-bromo-2-isobutoxypyridine to the target boronic acid. This is accomplished by a low-temperature lithium-halogen exchange using n-butyllithium, followed by quenching the resulting organolithium species with a trialkyl borate (e.g., triisopropyl borate).[2][3] Subsequent acidic workup hydrolyzes the borate ester to yield the final product. This halogen-metal exchange followed by borylation remains the most fundamental and reliable method for preparing pyridinylboronic acids on a large scale.

The overall synthetic pathway is illustrated in the workflow diagram below.

Figure 1: Proposed two-step synthesis of 2-isobutoxypyridine-3-boronic acid.

Data Presentation

The following table summarizes the key reactants, conditions, and expected outcomes for each step of the synthesis. Yields are estimated based on analogous transformations reported in the literature.

| Step | Reaction | Starting Material | Key Reagents & Solvents | Temperature | Time | Product | Expected Yield |

| 1 | Nucleophilic Aromatic Substitution | 3-Bromo-2-chloropyridine | Sodium hydride, Isobutanol, Anhydrous THF | Reflux | 12-24 h | 3-Bromo-2-isobutoxypyridine | 75-85% |

| 2 | Halogen-Metal Exchange & Borylation | 3-Bromo-2-isobutoxypyridine | n-Butyllithium, Triisopropyl borate, Anhydrous THF, Toluene | -78 °C to -40 °C | 1-2 h | 2-Isobutoxypyridine-3-boronic acid | 80-95%[3] |

Experimental Protocols

Safety Precaution: This synthesis involves highly reactive and hazardous materials, including sodium hydride (flammable solid) and n-butyllithium (pyrophoric). All procedures must be conducted by trained personnel in a certified fume hood under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE).

Step 1: Synthesis of 3-Bromo-2-isobutoxypyridine

This protocol describes the nucleophilic aromatic substitution of chloride from 3-bromo-2-chloropyridine with isobutoxide.

Materials:

-

3-Bromo-2-chloropyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Isobutanol (2-methyl-1-propanol), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Preparation of Sodium Isobutoxide: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous isobutanol (1.5 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 1-2 hours), indicating the complete formation of sodium isobutoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium isobutoxide solution, add a solution of 3-bromo-2-chloropyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 3-bromo-2-isobutoxypyridine as a pure compound.[4]

Step 2: Synthesis of 2-Isobutoxypyridine-3-boronic Acid

This protocol is adapted from a well-established procedure for the synthesis of 3-pyridylboronic acid via an in-situ quench method.[3]

Materials:

-

3-Bromo-2-isobutoxypyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2N aqueous solution

-

Diethyl ether

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add anhydrous toluene and anhydrous THF (e.g., in a 4:1 ratio).

-

Add triisopropyl borate (1.2 equivalents) and 3-bromo-2-isobutoxypyridine (1.0 equivalent) to the solvent mixture.

-

Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (1.1 equivalents) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise above -70 °C. The lithium-halogen exchange is typically very fast.[5]

-

After the addition is complete, stir the mixture for an additional 30-60 minutes at -78 °C. The generated 3-lithio-2-isobutoxypyridine intermediate reacts rapidly with the triisopropyl borate present in the mixture.[3]

-

Workup and Isolation: Remove the cooling bath and allow the reaction to warm to -20 °C.

-

Quench the reaction by adding 2N HCl solution. Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel. Separate the aqueous layer. The pH of the aqueous layer should be approximately 1.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material and other organic impurities.

-

Adjust the pH of the aqueous layer to approximately 7-8 using a suitable base (e.g., 2N NaOH) to precipitate the boronic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-isobutoxypyridine-3-boronic acid.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the borylation step (Step 2), highlighting the critical low-temperature conditions.

Figure 2: Workflow for the borylation of 3-bromo-2-isobutoxypyridine.

References

- 1. researchgate.net [researchgate.net]

- 2. DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma, comprises preparing a pyridin-2-borate compound, purifying the pyridin-2-borate compound; and hydrolyzing the purified pyridin-2-borate compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-bromo-2-isobutoxypyridine | 1060812-85-2 [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide to 2-Isobutoxypyridine-3-boronic acid (CAS 1218790-95-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a key building block in modern medicinal chemistry. This document outlines its physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and spectroscopic analyses are included to support researchers in their synthetic endeavors.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Isobutoxypyridine-3-boronic acid and Related Compounds

| Property | 2-Isobutoxypyridine-3-boronic acid | 2-Ethoxypyridine-3-boronic acid | 2-Methoxypyridine-3-boronic acid |

| CAS Number | 1218790-95-4 | 854373-97-0 | 163105-90-6 |

| Molecular Formula | C₉H₁₄BNO₃[1] | C₇H₁₀BNO₃ | C₆H₈BNO₃ |

| Molecular Weight | 195.03 g/mol [1] | 166.97 g/mol | 152.94 g/mol |

| IUPAC Name | [2-(2-Methylpropoxy)-3-pyridinyl]boronic acid[1] | (2-Ethoxypyridin-3-yl)boronic acid | (2-Methoxypyridin-3-yl)boronic acid |

| Melting Point | Not available | 101.5-107.5 °C | 136-144 °C |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Generally low in water, soluble in organic solvents such as methanol, and DMSO. | Not available | Not available |

Synthesis

The synthesis of 2-isobutoxypyridine-3-boronic acid can be achieved through several established methods for the preparation of pyridinylboronic acids. A common and effective route involves the ortho-lithiation of a corresponding 2-isobutoxypyridine precursor followed by borylation.

Experimental Protocol: Synthesis via Lithiation and Borylation

This protocol is adapted from general procedures for the synthesis of pyridinylboronic acids.

Materials:

-

2-Bromopyridine

-

Sodium isobutoxide

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Preparation of 2-Isobutoxypyridine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromopyridine (1.0 eq) in anhydrous THF. Add sodium isobutoxide (1.1 eq) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isobutoxypyridine.

-

Lithiation and Borylation: Dissolve the crude 2-isobutoxypyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour to ensure complete lithiation. To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of 1M HCl at 0 °C until the solution is acidic. Extract the aqueous layer with ethyl acetate. The product may be in either the aqueous or organic layer depending on the pH. Adjusting the pH of the aqueous layer to around 7 with a base may facilitate extraction into the organic phase. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-isobutoxypyridine-3-boronic acid can be purified by recrystallization or column chromatography.

Applications in Drug Discovery

Boronic acids are indispensable tools in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.

2-Isobutoxypyridine-3-boronic acid serves as a valuable building block for introducing a substituted pyridine moiety into a target molecule. The pyridine ring is a common pharmacophore, and its substitution pattern can significantly influence the biological activity and pharmacokinetic properties of a drug candidate.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of 2-isobutoxypyridine-3-boronic acid with an aryl bromide.

Materials:

-

2-Isobutoxypyridine-3-boronic acid (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a Schlenk flask, combine 2-isobutoxypyridine-3-boronic acid, the aryl bromide, palladium(II) acetate, SPhos, and potassium carbonate.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for 2-Isobutoxypyridine-3-boronic acid

| Technique | Predicted Data |

| ¹H NMR | Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). Isobutoxy Protons: A doublet for the two CH₃ groups (~δ 1.0 ppm), a multiplet for the CH proton (~δ 2.0 ppm), and a doublet for the OCH₂ group (~δ 4.0 ppm). Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O. |

| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (δ 110-165 ppm). The carbon attached to the boron will likely be broad. Isobutoxy Carbons: Signals for the CH₃ carbons (~δ 19 ppm), the CH carbon (~δ 28 ppm), and the OCH₂ carbon (~δ 75 ppm). |

| IR Spectroscopy | O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the boronic acid hydroxyl groups. C-H Stretch: Bands around 2850-3000 cm⁻¹ for the isobutoxy group. B-O Stretch: A strong band in the region of 1310-1380 cm⁻¹. C-O Stretch: A band around 1250 cm⁻¹. Aromatic C=C and C=N Stretches: Bands in the 1400-1600 cm⁻¹ region. |

| Mass Spectrometry (ESI+) | [M+H]⁺: Expected at m/z 196.11. Dehydration peaks ([M+H-H₂O]⁺ at m/z 178.10 and [M+H-2H₂O]⁺ at m/z 160.09) are also possible. |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

-

¹H NMR: Acquire a standard 1D proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Safety Information

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended to provide a comprehensive resource for researchers working with 2-isobutoxypyridine-3-boronic acid. By detailing its properties, synthesis, and applications, this guide aims to facilitate its effective use in the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to 2-Isobutoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines common synthetic methodologies, and explores its applications in drug discovery, particularly focusing on its role as an enzyme inhibitor and a key reagent in cross-coupling reactions.

Core Chemical and Physical Properties

2-Isobutoxypyridine-3-boronic acid is an organic compound featuring a pyridine ring functionalized with an isobutoxy group and a boronic acid moiety. These structural features make it a valuable intermediate in the synthesis of more complex molecules. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 195.03 g/mol | [1] |

| Molecular Formula | C9H14BNO3 | [1][2] |

| CAS Number | 1218790-95-4 | [1][2] |

| IUPAC Name | [2-(2-methylpropoxy)pyridin-3-yl]boronic acid | [1] |

| Canonical SMILES | B(C1=C(N=CC=C1)OCC(C)C)(O)O | [1] |

Synthesis of Pyridinylboronic Acids

The synthesis of pyridinylboronic acids, including 2-isobutoxypyridine-3-boronic acid, can be achieved through several established methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and the substitution pattern of the pyridine ring.

Experimental Protocols

1. Halogen-Metal Exchange followed by Borylation: This is a fundamental and widely used method for preparing pyridinylboronic acids.

-

Step 1: Halogen-Metal Exchange: A halopyridine precursor (e.g., 2-isobutoxy-3-bromopyridine) is treated with a strong organometallic base, typically an alkyllithium reagent such as n-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridinyllithium intermediate.

-

Step 2: Borylation: The organolithium species is then quenched with a trialkyl borate, such as triisopropyl borate. This reaction forms a boronate ester intermediate.

-

Step 3: Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid product.

2. Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the reaction of a halopyridine with a diboron reagent in the presence of a palladium catalyst.[3]

-

Reaction Components:

-

Substrate: A halopyridine (e.g., 2-isobutoxy-3-iodopyridine).

-

Boron Source: A diboron reagent such as bis(pinacolato)diboron (B2pin2).

-

Catalyst: A palladium complex, for example, [Pd(dppf)Cl2].

-

Base: A base like potassium acetate is required.

-

Solvent: Anhydrous solvents such as dioxane or DMF are commonly used.

-

-

Procedure: The halopyridine, diboron reagent, palladium catalyst, and base are combined in the chosen solvent under an inert atmosphere. The reaction mixture is heated until the starting material is consumed. The resulting boronate ester can then be hydrolyzed to the boronic acid if desired.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are a crucial class of compounds in modern drug discovery and organic chemistry.[3][4][5] Their utility stems from their unique chemical properties, including their ability to act as Lewis acids and form reversible covalent bonds with diols.[3]

Role in Suzuki-Miyaura Cross-Coupling

2-Isobutoxypyridine-3-boronic acid is an excellent coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon bonds.[3] This reaction is widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Enzyme Inhibition

The boron atom in boronic acids is electron-deficient, making it a Lewis acid capable of accepting a pair of electrons from a nucleophile. This property is exploited in the design of enzyme inhibitors. Boronic acids can form reversible covalent bonds with the hydroxyl group of serine residues often found in the active sites of proteases.[3] This interaction can block the catalytic activity of the enzyme. The drug Bortezomib, a dipeptide boronic acid, is a notable example of a proteasome inhibitor used in cancer therapy.[6]

Conclusion

2-Isobutoxypyridine-3-boronic acid is a valuable and versatile chemical entity for researchers and professionals in the field of drug development and organic synthesis. Its utility in robust carbon-carbon bond-forming reactions and its potential as a scaffold for enzyme inhibitors underscore its importance. A thorough understanding of its properties and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents and other complex organic molecules.

References

- 1. 2-Isobutoxypyridine-3-boronic acid | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2-Isobutoxypyridin-3-yl)boronic acid | CAS 1218790-95-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 2-Isobutoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for 2-isobutoxypyridine-3-boronic acid. While specific quantitative stability data for this particular compound is limited in public literature, this document consolidates general principles from analogous pyridine and aryl boronic acids, alongside standardized experimental protocols, to inform best laboratory practices.

Core Concepts: Stability of Boronic Acids

2-Isobutoxypyridine-3-boronic acid, as a member of the boronic acid class of compounds, is susceptible to several degradation pathways that can impact its purity, reactivity, and overall shelf-life. Understanding these vulnerabilities is critical for its effective use in applications such as Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] The primary factors influencing its stability are moisture, oxygen, heat, and light.

Key Degradation Pathways

The principal degradation routes for 2-isobutoxypyridine-3-boronic acid are protodeboronation and oxidation. These pathways lead to the cleavage of the carbon-boron bond, rendering the compound inactive for its intended cross-coupling reactions.

-

Protodeboronation: This is a common degradation pathway for aryl boronic acids, where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene (2-isobutoxypyridine) and boric acid. This process can be accelerated by heat and the presence of acids or bases.[2]

-

Oxidation: The carbon-boron bond is also susceptible to cleavage by oxidation, a significant issue for many boronic acids at physiological pH.[3][4] Storing the compound under an inert atmosphere is crucial to minimize oxidative degradation.[3]

-

Anhydride Formation (Boroxines): In the solid state and in the presence of moisture, boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, the formation of boroxines can affect the compound's solubility and reactivity.

Below is a diagram illustrating the main degradation pathways for a generic aryl boronic acid.

Recommended Storage and Handling

To maintain the integrity and ensure the optimal performance of 2-isobutoxypyridine-3-boronic acid, stringent adherence to proper storage and handling protocols is imperative.

Table 1: Recommended Storage Conditions

| Form | Temperature | Duration | Special Considerations |

|---|---|---|---|

| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed, opaque container under a dry, inert atmosphere (e.g., nitrogen or argon). Protect from moisture and light.[5] |

| 2-8°C | Shorter-term | Suitable for routine use, but for long-term stability, -20°C is recommended.[5] | |

| In Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous solvents for preparing solutions.[5] |

| | -20°C | Up to 1 month | Suitable for short-term storage of solutions.[5] |

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

-

Hygroscopicity: Boronic acids can be hygroscopic. Minimize exposure to atmospheric moisture by keeping containers tightly sealed when not in use.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Assessment

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact boronic acid from its potential degradation products, allowing for quantification over time.

Objective: To quantify the amount of 2-isobutoxypyridine-3-boronic acid and its primary degradation product (2-isobutoxypyridine) under specific stress conditions (e.g., elevated temperature, different pH).

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is a common starting point. The choice of stationary phase is critical to minimize on-column hydrolysis.[6]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous portion can be buffered to investigate pH-dependent stability. A mobile phase without a pH modifier has been shown to minimize on-column hydrolysis for some boronic esters.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the pyridine ring (e.g., 254 nm).

-

Procedure:

-

Prepare a stock solution of 2-isobutoxypyridine-3-boronic acid in a suitable solvent (e.g., acetonitrile).

-

Subject aliquots of the solution to different stress conditions (e.g., heat, acidic, basic, oxidative).

-

At specified time points, inject the samples onto the HPLC system.

-

Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.

-

The following diagram outlines a general workflow for an HPLC-based stability study.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of boronic acids in solution. ¹¹B NMR can be particularly informative for observing changes in the boron environment.[7][8]

Objective: To observe the disappearance of signals corresponding to 2-isobutoxypyridine-3-boronic acid and the appearance of new signals from degradation products.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher). For ¹¹B NMR, a broadband probe is required.

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Methanol-d₄).

-

Procedure:

-

Dissolve a known amount of 2-isobutoxypyridine-3-boronic acid in the chosen deuterated solvent in an NMR tube.

-

Acquire an initial ¹H and/or ¹¹B NMR spectrum to identify the characteristic signals of the intact compound.

-

Subject the NMR tube to the desired stress condition (e.g., by adding a drop of D₂O, acid, or base, or by heating).

-

Acquire subsequent spectra at regular intervals.

-

Integrate the signals of the parent compound and any new signals to monitor the progress of degradation.

-

Application in Synthesis: A Representative Suzuki-Miyaura Coupling Protocol

2-Isobutoxypyridine-3-boronic acid is a valuable building block in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a representative, general protocol.

Objective: To couple 2-isobutoxypyridine-3-boronic acid with an aryl bromide.

Materials:

-

2-Isobutoxypyridine-3-boronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

-

In a reaction vessel, combine the aryl bromide (1.0 equiv), 2-isobutoxypyridine-3-boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent system.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

The workflow for this key synthetic application is depicted below.

Relevance in Drug Discovery: Modulation of Signaling Pathways

Boronic acids have emerged as important pharmacophores in drug discovery, with several approved drugs containing this moiety.[1][9] They can act as inhibitors of serine proteases and other enzymes by forming a stable, covalent adduct with active site serine or threonine residues.

While the specific signaling pathways modulated by 2-isobutoxypyridine-3-boronic acid are not well-documented, studies on other boronic acids, such as phenylboronic acid, have shown effects on key cellular pathways implicated in cancer. For instance, phenylboronic acid has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42).[10] These proteins are crucial regulators of the actin cytoskeleton and cell migration.

The diagram below illustrates a simplified representation of the Rho GTPase signaling pathway and the potential point of inhibition by a boronic acid compound.

Conclusion

The stability of 2-isobutoxypyridine-3-boronic acid is a critical factor for its successful application in research and drug development. While susceptible to degradation via protodeboronation and oxidation, its integrity can be effectively preserved through strict adherence to recommended storage and handling conditions, primarily involving refrigeration, exclusion of moisture, and storage under an inert atmosphere. For applications requiring a detailed understanding of its degradation profile, the implementation of systematic stability studies using techniques like HPLC and NMR is highly recommended.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Isobutoxypyridine-3-boronic Acid in Organic Solvents

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 2-isobutoxypyridine-3-boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this particular compound in publicly available literature, this document provides a comprehensive framework for understanding and determining its solubility. This is achieved by presenting solubility data for structurally similar compounds, namely isobutoxyphenylboronic acid isomers, and by providing a detailed experimental protocol for solubility determination.

Introduction to Boronic Acid Solubility

Boronic acids are a class of organic compounds characterized by a C-B(OH)₂ functional group. They are widely used in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] The solubility of boronic acids is a critical parameter for their application in synthesis, purification, and formulation.[2] Several factors can influence the solubility of boronic acids, including the nature of the organic substituent, the polarity of the solvent, and the tendency of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines.[3][4] This dehydration equilibrium can complicate solubility measurements and lead to variability in the obtained data.[3]

Solubility of Structurally Related Compounds

In the absence of specific data for 2-isobutoxypyridine-3-boronic acid, the solubility of isobutoxyphenylboronic acid isomers can serve as a valuable proxy. The following table summarizes the experimentally determined solubility of ortho-, meta-, and para-isobutoxyphenylboronic acid in various organic solvents. The data is presented as the temperature at which a solution of a specific mole fraction becomes clear, indicating complete dissolution.

| Solvent | Isomer | Mole Fraction (x) | Dissolution Temperature (°C) |

| Chloroform | ortho-isobutoxyphenylboronic acid | 0.10 | 15.3 |

| 0.20 | 32.8 | ||

| 0.30 | 48.2 | ||

| meta-isobutoxyphenylboronic acid | 0.01 | 18.1 | |

| 0.02 | 31.5 | ||

| 0.03 | 41.8 | ||

| para-isobutoxyphenylboronic acid | 0.01 | 25.4 | |

| 0.02 | 40.1 | ||

| 0.03 | 51.2 | ||

| 3-Pentanone | ortho-isobutoxyphenylboronic acid | 0.10 | 2.1 |

| 0.20 | 23.5 | ||

| 0.30 | 41.9 | ||

| meta-isobutoxyphenylboronic acid | 0.01 | 10.2 | |

| 0.02 | 25.3 | ||

| 0.03 | 37.5 | ||

| para-isobutoxyphenylboronic acid | 0.01 | 15.8 | |

| 0.02 | 32.1 | ||

| 0.03 | 45.3 | ||

| Acetone | ortho-isobutoxyphenylboronic acid | 0.10 | -5.8 |

| 0.20 | 18.7 | ||

| 0.30 | 38.5 | ||

| meta-isobutoxyphenylboronic acid | 0.01 | 5.4 | |

| 0.02 | 21.1 | ||

| 0.03 | 33.6 | ||

| para-isobutoxyphenylboronic acid | 0.01 | 11.2 | |

| 0.02 | 28.3 | ||

| 0.03 | 42.1 | ||

| Dipropyl ether | ortho-isobutoxyphenylboronic acid | 0.05 | 11.7 |

| 0.10 | 28.9 | ||

| 0.15 | 42.5 | ||

| meta-isobutoxyphenylboronic acid | 0.005 | 12.3 | |

| 0.01 | 26.8 | ||

| 0.015 | 38.4 | ||

| para-isobutoxyphenylboronic acid | 0.005 | 20.1 | |

| 0.01 | 35.7 | ||

| 0.015 | 48.6 | ||

| Methylcyclohexane | ortho-isobutoxyphenylboronic acid | 0.001 | 14.2 |

| 0.002 | 28.5 | ||

| 0.003 | 39.1 | ||

| meta-isobutoxyphenylboronic acid | 0.0005 | 21.3 | |

| 0.001 | 35.9 | ||

| 0.0015 | 47.2 | ||

| para-isobutoxyphenylboronic acid | 0.0005 | 29.8 | |

| 0.001 | 45.1 | ||

| 0.0015 | 56.9 |

Data extracted from the Journal of Chemical & Engineering Data.[4]

The data indicates that the ortho-isomer of isobutoxyphenylboronic acid generally exhibits higher solubility compared to the meta and para isomers across the tested solvents.[4] The solubility is highest in polar aprotic solvents like acetone and 3-pentanone, and lowest in nonpolar solvents like methylcyclohexane.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of boronic acids in organic solvents is the dynamic method, which involves observing the temperature at which a solid-liquid mixture of known composition becomes a clear solution upon controlled heating.[2][3][4]

Apparatus:

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 2-isobutoxypyridine-3-boronic acid and the chosen organic solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant rate, for example, 0.3 K·h⁻¹.[4]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. The disappearance of turbidity indicates the point of complete dissolution.

-

Record Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[2]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a boronic acid.

Logical Relationship in Suzuki-Miyaura Coupling

The solubility of 2-isobutoxypyridine-3-boronic acid is a crucial factor in its application in Suzuki-Miyaura cross-coupling reactions. The choice of solvent directly impacts the reaction kinetics and yield.

References

Spectroscopic Profile of 2-Isobutoxypyridine-3-boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-isobutoxypyridine-3-boronic acid. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic data based on the compound's structure, supplemented by established experimental protocols for the acquisition of such data. This guide is intended to assist researchers in the identification, characterization, and quality control of this important synthetic building block.

Compound Identification

| IUPAC Name | (2-Isobutoxypyridin-3-yl)boronic acid |

| Molecular Formula | C₉H₁₄BNO₃ |

| Molecular Weight | 195.03 g/mol [1] |

| CAS Number | 1218790-95-4[1] |

| Chemical Structure |

|

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-isobutoxypyridine-3-boronic acid. These predictions are based on the analysis of its structural components and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to exhibit signals corresponding to the protons of the pyridine ring and the isobutoxy group. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | dd | 1H | H6 (Pyridine) |

| ~7.8 - 8.0 | dd | 1H | H4 (Pyridine) |

| ~7.0 - 7.2 | dd | 1H | H5 (Pyridine) |

| ~4.0 - 4.2 | d | 2H | -OCH₂- |

| ~2.0 - 2.2 | m | 1H | -CH(CH₃)₂ |

| ~1.0 - 1.2 | d | 6H | -CH(CH₃)₂ |

| Variable | br s | 2H | B(OH)₂ |

Note: The chemical shift of the boronic acid protons (B(OH)₂) is highly variable and depends on the solvent, concentration, and water content. These protons may undergo exchange with residual water in the solvent, leading to a broad signal or no observable signal at all.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C2 (Pyridine, C-O) |

| ~150 | C6 (Pyridine) |

| ~140 | C4 (Pyridine) |

| ~118 | C5 (Pyridine) |

| Not Observed | C3 (Pyridine, C-B) |

| ~75 | -OCH₂- |

| ~28 | -CH(CH₃)₂ |

| ~19 | -CH(CH₃)₂ |

Note: The carbon atom attached to the boron (C3) is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational modes are expected for the O-H and B-O bonds of the boronic acid, the C-O bond of the ether, and the pyridine ring system.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H stretch (boronic acid, hydrogen-bonded) | Strong, Broad |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium-Strong |

| 1580 - 1610 | C=C, C=N stretch (pyridine ring) | Medium-Strong |

| 1450 - 1480 | C-H bend (aliphatic) | Medium |

| 1320 - 1380 | B-O stretch | Strong |

| 1240 - 1280 | C-O stretch (aryl ether) | Strong |

Note: Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. The formation of boroxines would result in a decrease in the intensity of the O-H stretching band and the appearance of characteristic B-O-B stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. For 2-isobutoxypyridine-3-boronic acid (MW: 195.03), the following is expected:

| Ionization Mode | Expected m/z | Interpretation |

| ESI+ | 196.11 | [M+H]⁺ |

| ESI+ | 218.09 | [M+Na]⁺ |

| ESI- | 194.09 | [M-H]⁻ |

Note: The exact mass and isotopic pattern will be characteristic. Boron has two main isotopes, ¹⁰B (20%) and ¹¹B (80%), which will result in a characteristic isotopic pattern for boron-containing fragments.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 2-isobutoxypyridine-3-boronic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent.

-

Due to the tendency of boronic acids to form oligomers, which can lead to broad and poorly resolved spectra, deuterated methanol (CD₃OD) is often a good solvent choice as it can break up these aggregates. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) can also be used.

-

Transfer the solution to an NMR tube.

Instrumentation and Acquisition:

-

Instrument: 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 2-isobutoxypyridine-3-boronic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typical spectral range: 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

A small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) may be added to the solution to enhance ionization.

Instrumentation and Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

-

Acquisition:

-

The sample solution is introduced into the ESI source via direct infusion or through the LC system.

-

The mass spectrum is acquired in either positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of 2-isobutoxypyridine-3-boronic acid.

Chemical Structure and Key Spectroscopic Correlations

Caption: Key correlations between the chemical structure and expected spectroscopic signals.

References

Commercial Availability and Technical Profile of 2-Isobutoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-isobutoxypyridine-3-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, synthetic methodologies, analytical characterization, and applications in drug discovery, with a focus on its role in cross-coupling reactions and potential interactions with biological signaling pathways.

Core Data and Commercial Availability

2-Isobutoxypyridine-3-boronic acid is a commercially available reagent, facilitating its use in various research and development applications. Several chemical suppliers offer this compound in varying quantities.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 1218790-95-4 | [1] |

| Molecular Formula | C₉H₁₄BNO₃ | [1] |

| IUPAC Name | [2-(2-methylpropoxy)-3-pyridinyl]boronic acid | [1] |

| Molecular Weight | 195.03 g/mol | [1] |

| Synonyms | (2-Isobutoxypyridin-3-yl)boronic acid, [2-(2-METHYLPROPOXY)PYRIDIN-3-YL]BORONIC ACID, 2-(Isobutoxy)pyridine-3-boronic acid | [1] |

Table 2: Commercial Suppliers and Availability

| Supplier | Catalog Number | Purity | Available Quantities |

| Dayang Chem (Hangzhou) Co.,Ltd. | DC316212648 | >95% | 1 g, 5 g, 10 g, custom |

| Suzhou Rovathin Pharmatech Co., Ltd | Not specified | >97% | Gram to kilogram scale |

| Sino Rarechem Labs Co. Ltd. | Not specified | >98% | Gram to kilogram scale |

| Suzhou Vosun Chemical Co.,Ltd. | Not specified | >97% | Gram to kilogram scale |

Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Experimental Protocols

Proposed Synthetic Protocol: Metal-Halogen Exchange and Borylation

This protocol is based on general procedures for the synthesis of pyridine boronic acids.[2][3][4][5]

Reaction Scheme:

Figure 1: Proposed synthesis of 2-isobutoxypyridine-3-boronic acid.

Materials:

-

2-Isobutoxy-3-bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2-isobutoxy-3-bromopyridine (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. The mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of 2M HCl at 0 °C. The mixture is stirred for 1 hour at room temperature.

-

Work-up: The aqueous layer is separated, and the organic layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield 2-isobutoxypyridine-3-boronic acid as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stability of 2-isobutoxypyridine-3-boronic acid. The following are standard analytical techniques and expected results.

Table 3: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and purity assessment | Aromatic protons of the pyridine ring, isobutoxy group protons (methyl, methine, and methylene), and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons of the pyridine ring and aliphatic carbons of the isobutoxy group. The carbon attached to boron may be broad or unobserved.[6] |

| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight (195.03 g/mol ).[1] |

| HPLC | Purity assessment | A single major peak indicating high purity. The method must be optimized to prevent on-column hydrolysis.[7][8][9][10][11] |

| Infrared (IR) Spectroscopy | Functional group identification | Characteristic peaks for O-H (broad), C-H, C=N, C=C, and B-O stretching vibrations. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Typically requires a larger number of scans (1024-4096) with a relaxation delay of 2-5 seconds.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[8][11]

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or ammonium hydroxide to improve peak shape.[7][10]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Sample Preparation: A dilute solution of the compound in methanol or acetonitrile.

-

Data Acquisition: Performed in positive ion mode.

Figure 2: General experimental workflow for synthesis and characterization.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[12][13] In medicinal chemistry, the boronic acid moiety is a key pharmacophore in several approved drugs and clinical candidates, often acting as a reversible covalent inhibitor of enzymes.[14][15]

Suzuki-Miyaura Cross-Coupling

2-Isobutoxypyridine-3-boronic acid can be coupled with a wide range of aryl and heteroaryl halides or triflates to synthesize complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[16][17]

Figure 3: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Signaling Pathways

While specific biological targets of 2-isobutoxypyridine-3-boronic acid are not yet extensively documented, the broader class of boronic acids has been shown to interact with various biological systems. Phenylboronic acid, for example, has been demonstrated to inhibit cancer cell migration by affecting key signaling pathways that regulate actin dynamics.[18] Boronic acids can modulate the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42, which are crucial regulators of the actin cytoskeleton.[18] Furthermore, some studies suggest that boron-related stress signals can be transmitted through the TOR pathway.[19]

Figure 4: Potential signaling pathway influenced by boronic acids.

The unique ability of boronic acids to form reversible covalent bonds with diols also makes them attractive for targeting glycoproteins and other biological molecules with vicinal diol functionalities.[15] This interaction is being explored for the development of novel therapeutics and diagnostic agents.

Conclusion

2-Isobutoxypyridine-3-boronic acid is a readily accessible and versatile building block with significant potential in organic synthesis and drug discovery. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the known biological activities of the boronic acid pharmacophore, makes it a compound of high interest for researchers in these fields. Further investigation into its specific biological targets and mechanisms of action will likely uncover new therapeutic applications.

References

- 1. 2-Isobutoxypyridine-3-boronic acid | C9H14BNO3 | CID 53216732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 3. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]

- 4. DE102008010661A1 - Preparing pyridin-2-boronic acid compounds, useful e.g. to treat multiple myeloma, comprises preparing a pyridin-2-borate compound, purifying the pyridin-2-borate compound; and hydrolyzing the purified pyridin-2-borate compound - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. waters.com [waters.com]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Boron stress signal is transmitted through the TOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthetic Routes of Substituted Pyyridine-3-Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine-3-boronic acids and their corresponding esters are pivotal building blocks in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Their utility primarily stems from their role as versatile coupling partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex molecular architectures. This guide provides an in-depth overview of the core synthetic strategies for accessing these valuable compounds, complete with comparative data, detailed experimental protocols, and logical workflows to aid in synthetic route selection.

Core Synthetic Strategies

The synthesis of substituted pyridine-3-boronic acids can be broadly categorized into three main approaches:

-

Halogen-Metal Exchange and Borylation: This classical and widely used method involves the reaction of a substituted 3-halopyridine with an organometallic reagent, followed by quenching with a borate ester.

-

Palladium-Catalyzed Miyaura Borylation: A powerful cross-coupling reaction that directly installs a boronic ester group onto a substituted 3-halopyridine.

-

Iridium-Catalyzed C-H Borylation: A modern and atom-economical approach that enables the direct conversion of a C-H bond on the pyridine ring to a C-B bond.

The choice of synthetic route is dictated by factors such as the availability of starting materials, the nature and position of the substituents on the pyridine ring, and the desired scale of the reaction.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the synthesis of various substituted pyridine-3-boronic acids via the core synthetic strategies, allowing for easy comparison of yields and reaction conditions.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 3-Bromopyridine | 3-Pyridylboronic acid | 1. n-BuLi, Triisopropyl borate, Toluene/THF, -40 °C2. 2N HCl | 90-95 | [1] |

| 3-Bromo-2-methylpyridine | 2-Methylpyridine-3-boronic acid | 1. n-BuLi, Triisopropyl borate, Toluene/THF, -78 °C to 20 °C2. 2M HCl, then 1M NaOH | Not specified | [2] |

| 2,5-Dichloropyridine | 6-Chloropyridine-3-boronic acid | Regioselective halogen-metal exchange followed by borylation | Good | [3] |

| Starting Material | Product | Catalyst and Ligand | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 3-Bromopyridine | 3-Pyridylboronic acid pinacol ester | Pd(dppf)Cl₂ | KOAc | Dioxane | 12 | 80 | Good | [4] |

| 2,5-Dichloropyridine | 6-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(dppf)Cl₂ | KOAc | Dioxane | Not specified | Not specified | Good | [3] |

| Starting Material | Product (Borylating Agent: B₂pin₂) | Catalyst and Ligand | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2,3-Bis(trifluoromethyl)pyridine | 5-Borylated product | [Ir(cod)OMe]₂ / dtbpy | Neat | 16 | 80 | 82 | [5] |

| 3-Bromo-2-(trifluoromethyl)pyridine | 5-Borylated product | [Ir(cod)OMe]₂ / dtbpy | Neat | 2 | 80 | 88 | [5] |

| 3-Methyl-2-(trifluoromethyl)pyridine | 5-Borylated product | [Ir(cod)OMe]₂ / dtbpy | Neat | 16 | 80 | 80 | [5] |

| 2,6-Disubstituted Pyridines | 4-Borylated products | Iridium catalyst | Neat | Not specified | Not specified | Good to Excellent | [6] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Lithiation/Halogen-Metal Exchange[1]

This procedure describes the synthesis of the parent 3-pyridylboronic acid from 3-bromopyridine.

Materials:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (n-BuLi) in hexanes

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2N)

-

Sodium hydroxide (5M)

-

Acetonitrile

-

Dry ice/acetone bath

Procedure:

-

To a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

Cool the mixture to -40 °C using a dry ice/acetone bath.

-

Add n-butyllithium solution (2.5 M in hexanes, 96 mL, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40 °C.

-

Stir the reaction mixture for an additional 30 minutes at -40 °C.

-

Allow the mixture to warm to -20 °C and then add 200 mL of 2N HCl solution.

-

Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer (pH ≈ 1).

-

While stirring, adjust the pH of the aqueous layer to 7.0 using 5M NaOH.

-

Cool the mixture to 0 °C and continue to stir for 1 hour to allow for crystallization.

-

Filter the resulting white solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from acetonitrile to yield tris(3-pyridyl)boroxin, which can be used as the boronic acid equivalent or converted to the boronic acid.

Protocol 2: Synthesis of a Substituted Pyridine-3-boronic Acid Ester via Miyaura Borylation[4]

This is a general procedure for the palladium-catalyzed borylation of a substituted 3-halopyridine.

Materials:

-

Substituted 3-halopyridine (e.g., 3-bromo- or 3-iodopyridine derivative)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane, anhydrous and degassed

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask or sealed tube under an inert atmosphere, combine the substituted 3-halopyridine (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium acetate (3.0 mmol).

-

Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

-

Seal the vessel and stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired pyridine-3-boronic acid pinacol ester.

Protocol 3: Synthesis of a Substituted Pyridine-3-boronic Acid Ester via Iridium-Catalyzed C-H Borylation[5]

This procedure is a general method for the direct borylation of a substituted pyridine.

Materials:

-

Substituted pyridine

-

Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin)

-

[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous solvent (e.g., THF, hexane, or neat)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a screw-capped vial with the iridium precursor (e.g., [Ir(cod)OMe]₂), the ligand (e.g., dtbpy), and the borylating agent (B₂pin₂ or HBpin).

-

Add the anhydrous solvent (if any) followed by the substituted pyridine substrate.

-

Seal the vial tightly and heat the mixture at the desired temperature (typically 80-100 °C) for the specified time (typically 16-24 hours).

-

Monitor the reaction by GC-MS or ¹H NMR analysis of an aliquot.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to isolate the substituted pyridine boronic ester. The regioselectivity of the borylation is primarily governed by steric factors, with borylation occurring at the most accessible C-H bond.

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the key synthetic strategies.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nilotinib synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Isobutoxypyridine-3-boronic acid

For Researchers, Scientists, and Drug Development Professionals